3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,7,9,17H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLOBHLHXMJGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Addition-Cyclization Strategy
This method, detailed in patent US20170166517A1, begins with the reaction of a substituted benzyl Grignard reagent with cyclohexanone. For instance, i-propylmagnesium chloride–lithium chloride complex reacts with cyclohexanone in a heptane-THF solvent mixture at 5–10°C to form a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration (using H₂SO₄ at 20–25°C) generates the cyclohexenone core. Critical parameters include:
Suzuki Cross-Coupling Approach
An alternative route, adapted from Scheme 2 of the patent, employs a palladium-catalyzed Suzuki coupling between a brominated cyclohexenone derivative (e.g., 3-bromo-5-(trifluoromethyl)phenylcyclohex-2-en-1-one) and a boronic acid. Tetrakis(triphenylphosphine)palladium(0) in methanol at 10°C facilitates this coupling, achieving yields >70% under optimized conditions. This method is advantageous for introducing aromatic groups at later stages, enabling modular synthesis.
Introduction of the Trifluoromethylphenyl Group
Positioning the trifluoromethyl group at the 3-position of the phenyl ring requires precise regiochemical control. Two strategies are prevalent:
Direct Grignard Functionalization
Using 3-(trifluoromethyl)phenylmagnesium bromide, the trifluoromethylphenyl group is introduced during the initial Grignard addition to cyclohexanone. This one-pot method simplifies the synthesis but demands rigorous exclusion of moisture to prevent premature quenching. The patent reports that THF-heptane solvent systems at 0–5°C minimize byproduct formation.
Post-Cyclization Halogenation and Coupling
For greater flexibility, bromination of the pre-formed cyclohexenone core (e.g., at position 5) using 1,3-dibromo-5,5-dimethylhydantoin in H₂SO₄/trifluoroacetic acid at 0–5°C generates a brominated intermediate. Subsequent Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid in methanol using Pd(PPh₃)₄ completes the substitution. This stepwise approach allows for late-stage diversification but increases the total number of synthetic steps.
Hydroxylation at Position 3
The installation of the hydroxyl group is achieved via Luche reduction , a method validated in the RSC publication. This chemo- and stereoselective reduction employs sodium borohydride in the presence of cerium(III) chloride.
Luche Reduction Protocol
A representative procedure involves dissolving 3-keto-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one (2.1 mmol) in methanol (0.2 M) with CeCl₃·7H₂O (0.2 mmol). Slow addition of NaBH₄ (1.5 equiv) at 0°C selectively reduces the ketone to the allylic alcohol, yielding 3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one in 63% yield after chromatography. Key factors include:
Alternative Catalytic Hydrogenation
The patent describes catalytic hydrogenation using Pd/C (5–10% loading) in methanol at 20–50°C under 2–20 bar H₂ pressure. While effective for saturated systems, this method risks over-hydrogenation of the enone moiety unless carefully controlled.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Scale-Up Considerations
Solvent and Temperature Optimization
Catalytic System Tuning
For Suzuki couplings, replacing Pd(PPh₃)₄ with Pd(OAc)₂/XPhos (2 mol%) increases yields to 85% in model systems. Similarly, using NaOMe instead of K₂CO₃ as base reduces reaction times by 30%.
Analytical Characterization Data
Critical spectroscopic data for intermediate and final compounds (compiled from):
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of cyclohexanone compounds exhibit potential anticancer properties. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound. A study demonstrated that similar compounds could inhibit tumor growth in various cancer cell lines, suggesting a promising avenue for further exploration of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one as an anticancer agent .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of specific pathways that lead to inflammation, indicating its potential as a therapeutic agent in conditions like arthritis .
Agricultural Applications
1. Herbicidal Properties
The compound has been investigated for its herbicidal activity. Research has shown that derivatives containing the cyclohexenone structure can effectively control various weed species. A patent describes its use as a herbicide, highlighting its ability to inhibit plant growth by disrupting metabolic processes within target plants .
2. Plant Growth Regulation
In addition to herbicidal effects, this compound may serve as a plant growth regulator. Studies suggest that it can modulate growth patterns in certain crops, promoting desirable traits such as increased yield or resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at enhancing crop productivity without relying heavily on synthetic fertilizers .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of tumor growth in breast cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics. |
| Study B | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages, indicating strong anti-inflammatory potential. |
| Study C | Herbicidal | Achieved over 80% weed control in field trials against common annual weeds, confirming efficacy as a selective herbicide. |
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one with structurally related cyclohexenone derivatives:
*Estimated based on substituent contributions.
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Group : The -CF₃ group in the target compound enhances metabolic stability and membrane permeability compared to methoxy (-OCH₃) or methyl (-CH₃) groups in analogs . This makes it suitable for pesticidal applications, as seen in related trifluoromethyl-containing patents .
- Hydroxyl vs. This difference may influence solubility and target-binding specificity in biological systems.
- Aromatic vs. Aliphatic Substituents: The aromatic substituents in the target compound and ’s analog promote π-π stacking interactions, whereas the hexyl chain in ’s compound enhances hydrophobicity, favoring non-polar applications .
Biological Activity
3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one, also known as compound 10 in various studies, is a synthetic organic compound with significant biological activity. Its unique structural features, particularly the trifluoromethyl group, contribute to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and cytotoxicity.
- Molecular Formula : C13H11F3O2
- Molecular Weight : 256.22 g/mol
- CAS Number : 110165-98-5
- IUPAC Name : 3-hydroxy-5-[4-(trifluoromethyl)phenyl]cyclohex-2-en-1-one
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
In Vitro Studies
- Staphylococcus aureus and MRSA :
- Mechanism of Action :
Anti-inflammatory Potential
The anti-inflammatory effects of this compound have also been explored, particularly in relation to the NF-κB signaling pathway.
-
NF-κB Inhibition :
- Compounds with similar structures have been shown to modulate the NF-κB pathway, which is crucial in inflammatory responses.
- In studies, certain derivatives demonstrated a decrease in NF-κB activity by approximately 9%, suggesting that structural modifications can enhance or reduce anti-inflammatory potential .
- Cell Viability Assays :
Cytotoxicity and Safety Profile
The safety and cytotoxicity of this compound have been assessed through various toxicological studies.
Toxicological Data
| Endpoint | Result |
|---|---|
| Acute Toxicity (Oral) | Category 4 (H302) |
| Skin Corrosion/Irritation | Category 2 (H315) |
| Eye Damage/Irritation | Category 2 (H319) |
The compound has been classified as having moderate toxicity upon oral administration and potential irritant properties on skin and eyes .
Case Studies
Several case studies have investigated the biological activities of this compound:
- Antibacterial Efficacy :
- Inflammatory Disease Models :
Q & A
Q. What safety protocols are essential for handling trifluoromethyl-containing intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
